N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a furan moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the furan and sulfonamide groups. One common approach is to react 4-piperidinemethanol with furan-2-carbaldehyde to form the corresponding piperidine-furan derivative. Subsequent reactions with 3,5-dimethylisoxazole-4-sulfonyl chloride can introduce the sulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the furan ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
When compared to similar compounds, N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide stands out due to its unique structural features and potential applications. Similar compounds may include other sulfonamides, piperidine derivatives, and furan-containing molecules. the specific arrangement of functional groups in this compound provides distinct advantages in terms of reactivity and biological activity.
Comparison with Similar Compounds
Piperidine derivatives
Furan-containing molecules
Sulfonamide derivatives
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-12-16(13(2)23-18-12)24(20,21)17-10-14-5-7-19(8-6-14)11-15-4-3-9-22-15/h3-4,9,14,17H,5-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYIYECBCUMTBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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